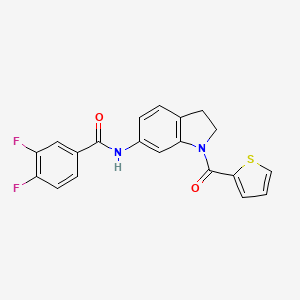

3,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Description

3,4-Difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a structurally complex benzamide derivative characterized by a 3,4-difluorinated benzamide core linked to an indoline moiety substituted with a thiophene-2-carbonyl group. The compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinity .

Properties

IUPAC Name |

3,4-difluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2O2S/c21-15-6-4-13(10-16(15)22)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h1-6,9-11H,7-8H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICUARKYFUADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Core: Starting with a suitable indole precursor, such as indole-6-carboxylic acid, which undergoes functionalization to introduce the thiophene-2-carbonyl group.

Introduction of the Benzamide Group: The functionalized indole is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Catalytic Reactions: Using catalysts to improve yield and reaction rates.

Continuous Flow Chemistry: To enhance efficiency and scalability.

Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic aromatic substitution can occur on the benzamide and indole rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction.

Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Anti-inflammatory Agents: Investigated for their potential to inhibit inflammatory pathways.

Anticancer Agents: Studied for their ability to interfere with cancer cell proliferation.

Antimicrobial Agents: Evaluated for their effectiveness against various microbial strains.

Industry:

Pharmaceutical Development: As a lead compound in drug discovery programs.

Material Science:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases.

DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Receptor Binding: Binding to specific receptors on microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Hydrazinecarbothioamide and Triazole Derivatives

describes the synthesis of compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] and 1,2,4-triazole derivatives [7–15] . These share a benzamide core but differ in substituents and functional groups:

- Key Differences :

- The target compound lacks the hydrazinecarbothioamide (-NH-C(=S)-NH-) and triazole moieties present in compounds [4–15]. Instead, it features a thiophene-2-carbonyl-indolin group, which introduces distinct electronic and steric properties.

- Fluorination patterns also differ: the target compound has 3,4-difluoro substitution on the benzamide, whereas compounds in feature 2,4-difluorophenyl groups .

Table 1: Structural Comparison of Benzamide Derivatives

Spectral and Physicochemical Properties

IR Spectroscopy :

- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives in . However, it lacks the C=S absorption (~1240–1258 cm⁻¹) seen in hydrazinecarbothioamides [4–6], confirming the absence of thioamide functionality.

- The thiophene-2-carbonyl group would exhibit unique C=O and aromatic C-H stretches, distinguishing it from phenylsulfonyl or triazole-based analogs.

NMR Analysis :

- The 3,4-difluoro substituents on the benzamide would produce distinct ¹⁹F NMR shifts compared to the 2,4-difluorophenyl groups in ’s compounds.

- The indolin-6-yl moiety would introduce characteristic aromatic proton environments in ¹H NMR, differing from triazole or hydrazinecarbothioamide derivatives .

Scientific Research Applications

Structure-Activity Relationship

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for developing effective therapeutic agents. The thiophene ring may also influence the compound's electronic properties, potentially affecting its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to 3,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide exhibit significant anticancer activity. Preliminary studies suggest that it can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action primarily involves the compound's interaction with specific protein targets involved in cell proliferation and survival pathways.

Scientific Research Applications

This compound has several notable applications in scientific research:

- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biological Studies : Investigated for its antiviral, anti-inflammatory, and anticancer properties, contributing to the understanding of disease mechanisms and treatment options.

- Drug Development : Explored as a candidate for developing new drugs targeting specific diseases due to its bioactive properties.

- Material Science : Potential applications in developing novel materials due to its unique chemical structure.

Case Studies

Several studies have examined the biological activity of indole derivatives similar to this compound:

- FtsZ Inhibition Study : Research demonstrated that fluorinated indole derivatives could enhance antibacterial activity against Staphylococcus aureus by targeting the FtsZ protein. The difluorobenzamide motif significantly improved binding interactions compared to non-fluorinated analogs.

- Anticancer Activity Assessment : A study indicated that indole derivatives could effectively inhibit tumor growth in Ehrlich solid tumor models, suggesting that structural modifications can enhance anticancer properties.

Comparative Biological Activities

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains difluoro substitution enhancing activity |

| Indole Derivative A | Structure | Lacks fluorine; lower potency |

| Indole Derivative B | Structure | Different carbonyl group; varied activity |

Q & A

Q. What are the recommended synthetic routes for 3,4-difluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between the benzamide core and the indoline-thiophene moiety.

- Heterocyclic coupling reactions (e.g., Suzuki-Miyaura for thiophene integration) using palladium catalysts .

- Solvent optimization : Polar aprotic solvents like DMSO or THF improve reaction efficiency, while silica gel chromatography ensures purity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Q. Which spectroscopic and analytical methods are critical for characterizing the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., difluoro vs. thiophene protons) .

- Infrared Spectroscopy (IR) : Validates carbonyl (C=O) and amide (N-H) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight (e.g., ~414.88 g/mol for analogous structures) .

- HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

Q. What is the proposed mechanism of action for this compound in modulating biological targets?

- PDE4 Inhibition : Structural analogs selectively inhibit phosphodiesterase 4 (PDE4), elevating intracellular cAMP levels, which modulates inflammatory and immune pathways .

- Target Binding : The benzamide and thiophene moieties may interact with enzyme active sites or allosteric pockets, as shown via molecular docking studies .

- Downstream Effects : Increased cAMP activates protein kinase A (PKA), suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons under standardized conditions (e.g., cell line, assay type) to isolate potency variations .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for PDE4 vs. off-target effects .

- Structural Elucidation : X-ray crystallography of compound-target complexes clarifies binding modes and explains activity differences .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

- Lipophilicity Adjustment : Introducing trifluoromethyl groups enhances membrane permeability but may reduce solubility; logP optimization via substituent tuning is critical .

- Metabolic Stability : Replace labile esters with ethers or incorporate deuterium at metabolic hotspots to prolong half-life .

- Prodrug Design : Mask polar groups (e.g., amides) as esters or carbamates to improve oral bioavailability .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy and toxicity?

- In Vitro :

- In Vivo :

- Rodent Inflammation Models : Carrageenan-induced paw edema or DSS colitis to quantify efficacy .

- PK/PD Studies : Plasma half-life, tissue distribution, and metabolite profiling in Sprague-Dawley rats .

Q. How do reaction parameters influence yield and impurity profiles during synthesis?

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% maximizes coupling efficiency while minimizing palladium residues .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during amidation to prevent hydrolysis .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.